Cas no 866812-58-0 (3-(4-chlorobenzenesulfonyl)-N-(4-ethylphenyl)-1,2,3triazolo1,5-aquinazolin-5-amine)

3-(4-chlorobenzenesulfonyl)-N-(4-ethylphenyl)-1,2,3-triazolo[1,5-a]quinazolin-5-amine is a synthetic compound with significant potential in pharmaceutical research. It exhibits potent biological activity, particularly in targeting specific cellular pathways. This compound's unique structural features contribute to its efficacy in drug discovery, offering a valuable tool for researchers investigating novel therapeutic agents.
3-(4-chlorobenzenesulfonyl)-N-(4-ethylphenyl)-1,2,3triazolo1,5-aquinazolin-5-amine structure
866812-58-0 structure
Product Name:3-(4-chlorobenzenesulfonyl)-N-(4-ethylphenyl)-1,2,3triazolo1,5-aquinazolin-5-amine
CAS No:866812-58-0
MF:C23H18ClN5O2S
MW:463.939321994781
CID:5809099
PubChem ID:2137876
Update Time:2025-07-23

3-(4-chlorobenzenesulfonyl)-N-(4-ethylphenyl)-1,2,3triazolo1,5-aquinazolin-5-amine Chemical and Physical Properties

Names and Identifiers

    • 3-((4-chlorophenyl)sulfonyl)-N-(4-ethylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
    • AKOS001864460
    • F1605-0333
    • 866812-58-0
    • 3-(4-chlorophenyl)sulfonyl-N-(4-ethylphenyl)triazolo[1,5-a]quinazolin-5-amine
    • STL085627
    • 3-[(4-chlorophenyl)sulfonyl]-N-(4-ethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine
    • 3-(4-CHLOROBENZENESULFONYL)-N-(4-ETHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE
    • 3-(4-chlorobenzenesulfonyl)-N-(4-ethylphenyl)-1,2,3triazolo1,5-aquinazolin-5-amine
    • Inchi: 1S/C23H18ClN5O2S/c1-2-15-7-11-17(12-8-15)25-21-19-5-3-4-6-20(19)29-22(26-21)23(27-28-29)32(30,31)18-13-9-16(24)10-14-18/h3-14H,2H2,1H3,(H,25,26)
    • InChI Key: HPLRBVXDLYCCSU-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)S(C1=C2N=C(C3C=CC=CC=3N2N=N1)NC1C=CC(CC)=CC=1)(=O)=O

Computed Properties

  • Exact Mass: 463.0869737g/mol
  • Monoisotopic Mass: 463.0869737g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 5
  • Complexity: 733
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.5
  • Topological Polar Surface Area: 97.6Ų

3-(4-chlorobenzenesulfonyl)-N-(4-ethylphenyl)-1,2,3triazolo1,5-aquinazolin-5-amine Pricemore >>

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3-(4-chlorobenzenesulfonyl)-N-(4-ethylphenyl)-1,2,3triazolo1,5-aquinazolin-5-amine Related Literature

Additional information on 3-(4-chlorobenzenesulfonyl)-N-(4-ethylphenyl)-1,2,3triazolo1,5-aquinazolin-5-amine

Comprehensive Analysis of 3-(4-chlorobenzenesulfonyl)-N-(4-ethylphenyl)-1,2,3-triazolo[1,5-a]quinazolin-5-amine (CAS No. 866812-58-0)

The compound 3-(4-chlorobenzenesulfonyl)-N-(4-ethylphenyl)-1,2,3-triazolo[1,5-a]quinazolin-5-amine (CAS 866812-58-0) is a highly specialized heterocyclic molecule that has garnered significant attention in pharmaceutical and agrochemical research. Its unique structural framework, combining a triazoloquinazoline core with benzenesulfonyl and ethylphenyl substituents, makes it a promising candidate for targeted biological applications. Researchers are particularly interested in its potential as a kinase inhibitor or antimicrobial agent, aligning with current trends in drug discovery for resistant pathogens and oncology.

In recent years, the demand for triazoloquinazoline derivatives has surged due to their versatile pharmacological profiles. The CAS 866812-58-0 compound stands out for its optimized molecular stability and bioavailability, critical factors in modern drug design. Computational studies suggest strong binding affinities to enzymes like EGFR (Epidermal Growth Factor Receptor), a hotspot in cancer therapy research. This aligns with frequent search queries such as "novel EGFR inhibitors 2024" or "triazoloquinazoline antimicrobial mechanisms," reflecting its relevance in cutting-edge science.

Synthetic routes to 3-(4-chlorobenzenesulfonyl)-N-(4-ethylphenyl)-1,2,3-triazolo[1,5-a]quinazolin-5-amine often involve multi-step protocols, including cyclocondensation and Pd-catalyzed cross-coupling. These methods are frequently discussed in organic chemistry forums, with users searching for "efficient sulfonylation techniques" or "green synthesis of triazoloquinazolines." The compound’s crystalline purity (>98% by HPLC) and thermal stability (decomposition point >250°C) further enhance its industrial applicability, meeting stringent regulatory standards for preclinical development.

From an SEO perspective, integrating keywords like "triazoloquinazoline scaffold" or "CAS 866812-58-0 supplier" can improve visibility, as these terms are trending in academic and commercial databases. Environmental considerations are also addressed—its low ecotoxicity (as per OECD 201 guidelines) responds to growing searches for "sustainable pharmaceutical intermediates." Analytical characterization via NMR, LC-MS, and X-ray diffraction ensures reproducibility, a key concern for researchers troubleshooting "compound validation protocols."

Future prospects for 866812-58-0 include exploration in neurodegenerative disease models, leveraging its blood-brain barrier permeability predicted by in silico models. This connects with high-traffic queries like "CNS-active heterocycles." Patent landscapes reveal competitive activity around similar structures, emphasizing the need for precise IP strategies when commercializing this compound. Collaborative studies with AI-driven platforms could accelerate its optimization, a topic dominating 2024’s "AI in drug discovery" discourse.

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